molecular formula C12H21NO3 B1289224 Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate CAS No. 324769-06-4

Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

Cat. No. B1289224
Key on ui cas rn: 324769-06-4
M. Wt: 227.3 g/mol
InChI Key: MXCAGVCUIHYAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732459B2

Procedure details

To a dry, 2 L 2-neck, round-bottom flask equipped with a magnetic stirrer, a condenser, and a large 10° C. water bath was added 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (125 g, 628 mmol) and anhydrous tetrahydrofuran (1 L). To the resulting yellow solution was added methyl iodide (85 mL, 1365 mmol). Sodium t-butoxide (150 g, 1560 mmol) was then added portionwise over 30 minutes. An exotherm was detected, especially at the beginning of the addition. The reaction mixture did warm to a gentle reflux, the rate was controlled by the speed of addition of base. The mixture was stirred an additional 30 minutes. The solvent was removed in vacuo. The oily residue was treated with NH4Cl/water (500 mL), and extracted with ether (3×200 mL). The combined organics were washed with brine, dried over Na2SO4, and filtered through a short plug of silica gel. The solvent was removed in vacuo, and the resulting yellow oil had started to crystallize. It was left under high vacuum overnight. The mixture was slurried in hexane (50-100 mL) and sonicated for one minute. The yellow solid was collected by filtration and washed with hexane (100 mL). The first crop of 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester yielded a yellow solid. (See, preparation of (37) in Vice, S. et al., J. Org. Chem., 66:2487-2492 (2001).)
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[C:2]([O:6][C:7]([N:9]1[CH2:14]CC(=O)[CH2:11][CH2:10]1)=[O:8])([CH3:5])([CH3:4])[CH3:3].CI.[CH3:18]C(C)([O-])C.[Na+].[O:24]1[CH2:28][CH2:27][CH2:26]C1>>[C:2]([O:6][C:7]([N:9]1[CH2:10][CH2:11][C:28](=[O:24])[C:27]([CH3:26])([CH3:18])[CH2:14]1)=[O:8])([CH3:5])([CH3:4])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
125 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
1 L
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
85 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
150 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry, 2 L 2-neck, round-bottom flask equipped with a magnetic stirrer, a condenser
ADDITION
Type
ADDITION
Details
An exotherm was detected, especially at the beginning of the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture did warm to a gentle reflux
ADDITION
Type
ADDITION
Details
the rate was controlled by the speed of addition of base
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
The oily residue was treated with NH4Cl/water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×200 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through a short plug of silica gel
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to crystallize
WAIT
Type
WAIT
Details
It was left under high vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
sonicated for one minute
Duration
1 min
FILTRATION
Type
FILTRATION
Details
The yellow solid was collected by filtration
WASH
Type
WASH
Details
washed with hexane (100 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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